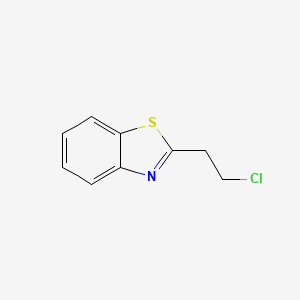

Benzothiazole, 2-(2-chloroethyl)-

CAS No.:

Cat. No.: VC18682738

Molecular Formula: C9H8ClNS

Molecular Weight: 197.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClNS |

|---|---|

| Molecular Weight | 197.69 g/mol |

| IUPAC Name | 2-(2-chloroethyl)-1,3-benzothiazole |

| Standard InChI | InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |

| Standard InChI Key | OZAPVWSAWIUVSJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCCl |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of benzothiazole, 2-(2-chloroethyl)- is C₉H₈ClNS, with a molecular weight of 197.69 g/mol. Key spectral data for identification include:

-

InChIKey: OZAPVWSAWIUVSJ-UHFFFAOYSA-N

-

Canonical SMILES: C1=CC=C2C(=C1)N=C(S2)CCCl

-

PubChem CID: 45077368

The compound’s structure features a planar benzothiazole core, with the chloroethyl group introducing steric and electronic effects that influence reactivity. Computational models predict moderate lipophilicity (logP ≈ 2.8), suggesting potential membrane permeability .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of benzothiazole, 2-(2-chloroethyl)- typically involves nucleophilic substitution or condensation reactions. A common approach includes:

-

Thiol-Epoxide Ring-Opening: Reacting 2-mercaptobenzothiazole with 1,2-dichloroethane under basic conditions.

-

Direct Alkylation: Treating 2-chlorobenzothiazole with ethylene dichloride in the presence of a Lewis acid catalyst .

Example Procedure:

A mixture of 2-mercaptobenzothiazole (0.1 mol) and 1,2-dichloroethane (0.15 mol) in dimethylformamide (DMF) is refluxed at 80°C for 12 hours. The product is isolated via column chromatography (yield: 68–72%).

Reaction Mechanisms

The chloroethyl group participates in SN2 reactions, enabling further functionalization. For instance, reaction with primary amines yields 2-(2-aminoethyl)benzothiazole derivatives, which are precursors for anticancer agents .

Physicochemical Properties

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with cellular targets like topoisomerases or kinases.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in animal models.

-

Structural Optimization: Modify the chloroethyl side chain to improve selectivity and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume